molecular formula C10H16N4O2S B1405713 Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 1427460-91-0

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B1405713
CAS No.: 1427460-91-0
M. Wt: 256.33 g/mol
InChI Key: CISZGGKARBQRFZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylpiperazine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Pharmacological Applications

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has been investigated for several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its thiazole structure is known to enhance biological activity against various pathogens.
  • Antitumor Potential : Research has indicated that derivatives of thiazole compounds can inhibit cancer cell proliferation. This compound is being evaluated for its ability to target specific cancer types, particularly due to its interaction with cellular pathways involved in tumor growth.
  • CNS Activity : The compound's piperazine moiety suggests potential applications in treating central nervous system disorders, including anxiety and depression. Studies are ongoing to assess its efficacy and safety in animal models.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In a recent publication, the compound was evaluated for its antitumor effects on breast cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, highlighting its therapeutic potential in oncology.

Case Study 3: CNS Effects

A neuropharmacological study assessed the effects of this compound on anxiety-like behavior in rodents. The findings suggested that it may possess anxiolytic properties, warranting further investigation into its mechanism of action and potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a thiazole ring and a piperazine moiety enhances its biological activity and potential therapeutic applications.

Biological Activity

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, also known by its catalog number NX73817, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, along with detailed research findings and data tables.

Basic Information:

PropertyValue
Molecular FormulaC10H16N4O2S
Molecular Weight256.33 g/mol
IUPAC NameThis compound
PubChem CID75365640

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

The compound demonstrated a strong inhibitory effect on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)2.41Apoptosis induction via caspase activation
HeLa (cervical cancer)3.50Cell cycle arrest at G1 phase
A549 (lung cancer)1.90Increased p53 expression

Research indicates that the compound acts in a dose-dependent manner, with flow cytometry assays revealing significant increases in caspase-3/7 activity, suggesting a mechanism involving apoptosis .

Case Studies

Case Study: In Vitro Evaluation of Antimicrobial Properties

A study conducted by researchers evaluated the efficacy of this compound against clinical isolates of Staphylococcus species. The results indicated that the compound not only inhibited growth but also effectively reduced biofilm formation, which is critical for treating chronic infections .

Case Study: Anticancer Effects on MCF-7 Cells

Another study focused on the impact of the compound on MCF-7 breast cancer cells. The findings showed that treatment with varying concentrations led to significant apoptosis, characterized by morphological changes and increased levels of apoptotic markers such as cleaved PARP and caspase activation .

Properties

IUPAC Name

methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-13-3-5-14(6-4-13)10-12-8(11)7(17-10)9(15)16-2/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISZGGKARBQRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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